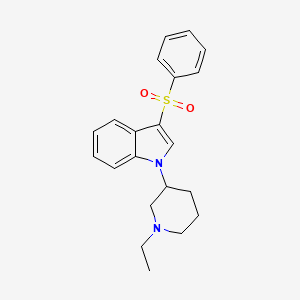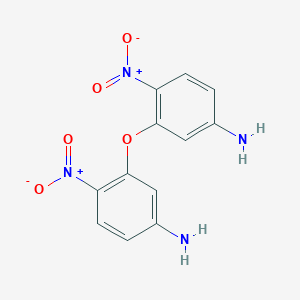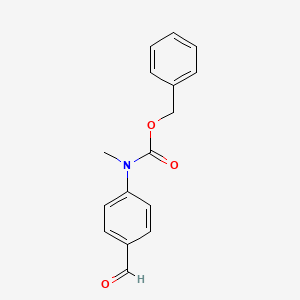
Acetic acid--10-(4-bromo-2-fluorophenoxy)decan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オール (1/1) は、分子式 C18H28BrFO3 を持つ化学化合物です。この化合物は、デカン-1-オール鎖に結合したブロモおよびフルオロ置換されたフェノキシ基の存在を特徴としています。さらに、この鎖は酢酸部分と結合しています。
製法
合成経路と反応条件
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オールの合成は通常、複数の段階を伴い、フェノキシ中間体の調製から始まります。フェノキシ中間体は、4-ブロモ-2-フルオロフェノールを適切なアルキル化剤と塩基性条件下で反応させることで合成されます。その後、この中間体を 10-ブロモデカン-1-オールと求核置換反応させて、目的のフェノキシデカン-1-オール化合物を生成します。最後に、フェノキシデカン-1-オールを酸性条件下で酢酸とエステル化して、目的の化合物を得ます。
工業的製法
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オールの工業的生産では、同様の合成経路がより大規模に採用される場合があります。このプロセスは、収率と純度を最適化し、費用対効果と環境への影響を考慮して設計されます。一般的な工業技術には、連続フロー反応器や自動合成システムなどがあり、これらは製品の一貫した品質を確保するために用いられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 4-bromo-2-fluorophenol with an appropriate alkylating agent under basic conditions. This intermediate is then subjected to a nucleophilic substitution reaction with 10-bromodecan-1-ol to form the desired phenoxydecanol compound. Finally, the phenoxydecanol is esterified with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
化学反応の分析
反応の種類
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オールは、以下を含むさまざまな化学反応を起こすことができます。
酸化: デカン-1-オール鎖のヒドロキシル基は、ケトンまたはカルボン酸を生成するように酸化できます。
還元: フェノキシ基上のブロモおよびフルオロ置換基は、特定の条件下で還元できます。
置換: ブロモ置換基は、求核置換反応によって他の求核剤と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) やパラジウム触媒を用いた水素ガス (H2) などの還元剤を使用できます。
置換: アジ化ナトリウム (NaN3) やチオール (R-SH) などの求核剤を置換反応に使用できます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: 脱ハロゲン化されたフェノキシ化合物の生成。
置換: アジドまたはチオール置換されたフェノキシ化合物の生成。
科学研究への応用
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 細胞プロセスを研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療的特性が探求されています。
工業: 特殊化学品や材料の開発に利用されます。
科学的研究の応用
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オールの作用機序は、特定の分子標的との相互作用を伴います。フェノキシ基は、酵素または受容体と相互作用して、それらの活性を調節できます。ブロモおよびフルオロ置換基は、化合物の結合親和性と特異性を高める可能性があります。デカン-1-オール鎖と酢酸部分は、化合物の全体的な物理化学的特性に貢献し、溶解性とバイオアベイラビリティに影響を与えます。
類似化合物の比較
類似化合物
- 酢酸-10-(4-クロロ-2-フルオロフェノキシ)デカン-1-オール
- 酢酸-10-(4-ブロモ-2-クロロフェノキシ)デカン-1-オール
- 酢酸-10-(4-ブロモ-2-メチルフェノキシ)デカン-1-オール
独自性
酢酸-10-(4-ブロモ-2-フルオロフェノキシ)デカン-1-オールは、フェノキシ基にブロモとフルオロの両方の置換基が存在することで独特です。この置換基の組み合わせは、化合物の反応性、結合親和性、全体的な生物活性に大きな影響を与える可能性があり、他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
- Acetic acid–10-(4-chloro-2-fluorophenoxy)decan-1-ol
- Acetic acid–10-(4-bromo-2-chlorophenoxy)decan-1-ol
- Acetic acid–10-(4-bromo-2-methylphenoxy)decan-1-ol
Uniqueness
Acetic acid–10-(4-bromo-2-fluorophenoxy)decan-1-ol is unique due to the presence of both bromo and fluoro substituents on the phenoxy group. This combination of substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
820241-90-5 |
|---|---|
分子式 |
C18H28BrFO4 |
分子量 |
407.3 g/mol |
IUPAC名 |
acetic acid;10-(4-bromo-2-fluorophenoxy)decan-1-ol |
InChI |
InChI=1S/C16H24BrFO2.C2H4O2/c17-14-9-10-16(15(18)13-14)20-12-8-6-4-2-1-3-5-7-11-19;1-2(3)4/h9-10,13,19H,1-8,11-12H2;1H3,(H,3,4) |
InChIキー |
QYYKUGWJOGVNGY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=C(C=C1Br)F)OCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)






